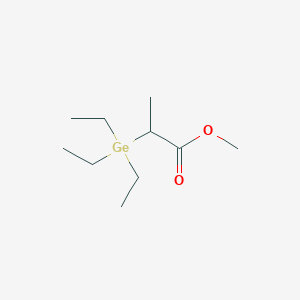
Methyl 2-(triethylgermyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(triethylgermyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound features a unique combination of a methyl ester group and a triethylgermyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(triethylgermyl)propanoate typically involves the reaction of triethylgermanium chloride with methyl 2-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Methyl 2-(triethylgermyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The triethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the reagents used.
科学研究应用
Methyl 2-(triethylgermyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of methyl 2-(triethylgermyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. The triethylgermyl group may enhance the compound’s stability and facilitate its transport within biological systems.
相似化合物的比较
Similar Compounds
Methyl 2-(trimethylsilyl)propanoate: Similar structure but with a silicon atom instead of germanium.
Ethyl 2-(triethylgermyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-(triethylgermyl)propanoate is unique due to the presence of the triethylgermyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
55499-72-4 |
|---|---|
分子式 |
C10H22GeO2 |
分子量 |
246.91 g/mol |
IUPAC 名称 |
methyl 2-triethylgermylpropanoate |
InChI |
InChI=1S/C10H22GeO2/c1-6-11(7-2,8-3)9(4)10(12)13-5/h9H,6-8H2,1-5H3 |
InChI 键 |
QPBPNLYNJYZFPV-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)C(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
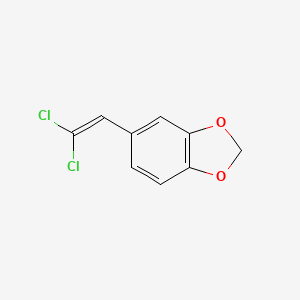
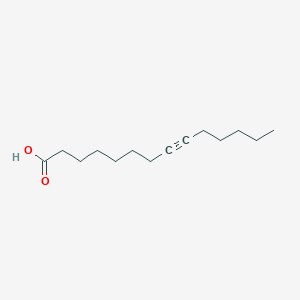
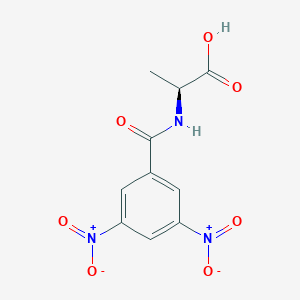
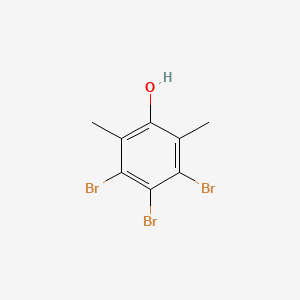
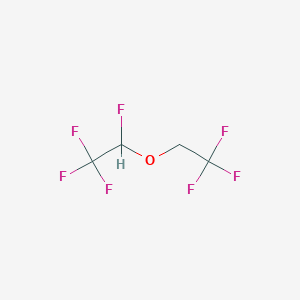
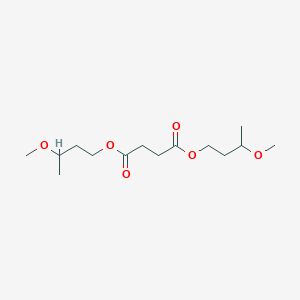

![2-[(Dimethylamino)methylidene]hexanal](/img/structure/B14623248.png)
arsanium bromide](/img/structure/B14623250.png)
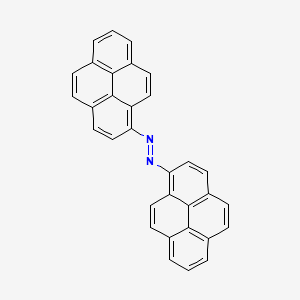


![(E)-but-2-enedioic acid;3-[4-[3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxypropyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate](/img/structure/B14623281.png)
